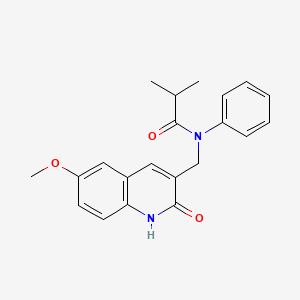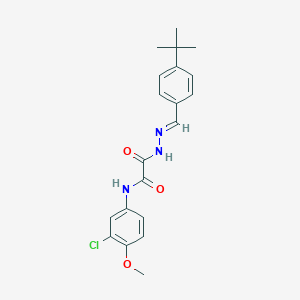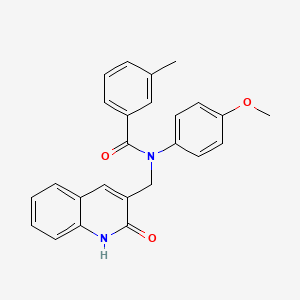
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as HQMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HQMMA is a synthetic compound that has been synthesized through a variety of methods.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to work through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, which are necessary for the growth and survival of cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the production of certain inflammatory cytokines, which are responsible for the inflammatory response in the body. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the growth and survival of cancer cells, leading to a reduction in tumor growth. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one limitation is that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide may have potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide. One direction is to further study its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth and survival of cancer cells. Additionally, further studies are needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide and its safety for use in humans. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has potential applications in the treatment of various inflammatory and infectious diseases, and further studies are needed to determine its effectiveness in these areas.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-hydroxy-3-chloromethylquinoline. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-aminomethylquinoline. Both methods result in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied for its potential use as an anti-microbial agent, as it has been found to inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-19(14-17)25(29)27(21-10-12-22(30-2)13-11-21)16-20-15-18-7-3-4-9-23(18)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENHPQKCVMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


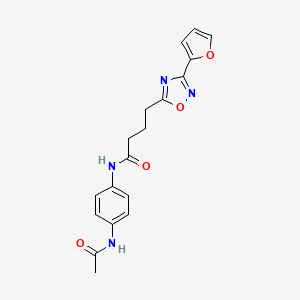

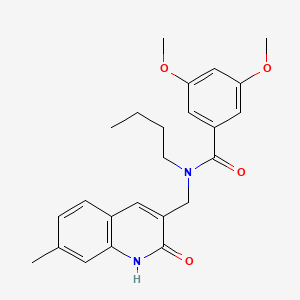

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

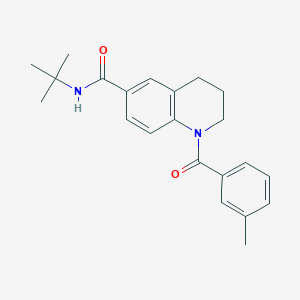
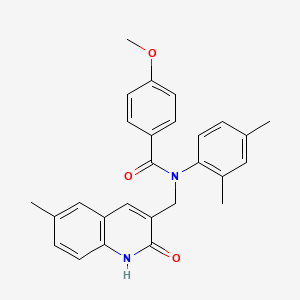
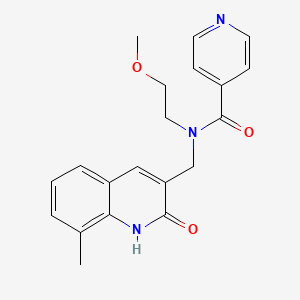

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
